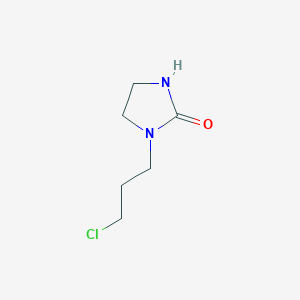
4-Acetoxy-4'-methoxybenzophenone
Overview
Description
4-Acetoxy-4'-methoxybenzophenone (4A4MBP) is a non-steroidal, synthetic compound that has been studied for its potential therapeutic applications. It is a member of the benzophenone family of compounds, which have been used in various scientific and industrial applications. 4A4MBP has a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities. In
Scientific Research Applications
Environmental Detection and Impact
Solid-phase extraction and LC-MS/MS for Hydroxylated Benzophenone Derivatives in Water : A method utilizing solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed to determine hydroxylated benzophenone UV absorbers, including 2-hydroxy-4-methoxybenzophenone derivatives, in environmental water samples. This study highlights the environmental presence and potential impact of such compounds in aquatic systems (Negreira et al., 2009).
Human Exposure to Benzophenone Derivatives : An analytical method for detecting benzophenone-3, a closely related compound to 4-Acetoxy-4'-methoxybenzophenone, and its metabolites in human serum by dispersive liquid-liquid microextraction followed by LC-MS/MS was established. This research is crucial for understanding human exposure levels to such chemicals through use in consumer products (Tarazona, Chisvert, & Salvador, 2013).
Advanced Material Applications
Thermochromic Polymeric Thin Films : A study demonstrated the development of reversible thermochromic polymeric thin films incorporating coordination polymers based on copper(I)-thiophenolates. Although not directly mentioning this compound, this research represents the potential for advanced material applications using related organic compounds (Troyano et al., 2018).
Analytical Method Development
UV Filters in Human Milk : An automated on-line column-switching HPLC-MS/MS method with peak focusing was developed to measure concentrations of various environmental phenols, including 2-hydroxy-4-methoxybenzophenone (BP-3), in human milk. This method underscores the importance of monitoring such compounds in human biological samples to assess exposure from personal care products (Ye et al., 2008).
Mechanism of Action
Target of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity . The antitumor mechanism of these compounds was investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways .
Mode of Action
Benzophenone derivatives, including this compound, are known to interact with their targets, leading to changes that result in their antitumor activity .
Biochemical Pathways
It is known that benzophenone derivatives affect multiple tumor pathways .
Pharmacokinetics
The molecular weight of the compound is 27028 , which could influence its pharmacokinetic properties.
Result of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity .
Action Environment
The synthesis of benzophenone derivatives is known to be influenced by environmental factors .
Properties
IUPAC Name |
[4-(4-methoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-9-5-13(6-10-15)16(18)12-3-7-14(19-2)8-4-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELFRRABQLNHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539347 | |
| Record name | 4-(4-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97576-09-5 | |
| Record name | 4-(4-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[5-(6-Aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1611004.png)






![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)
